molecular formula C6H6Br3N B2913137 3-Bromo-5-(bromomethyl)pyridine hydrobromide CAS No. 173999-33-2

3-Bromo-5-(bromomethyl)pyridine hydrobromide

Cat. No.: B2913137
CAS No.: 173999-33-2
M. Wt: 331.833
InChI Key: BPOFPXZAYNLKPH-UHFFFAOYSA-N
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Description

3-Bromo-5-(bromomethyl)pyridine hydrobromide: is a halogenated heterocyclic compound. It is a derivative of pyridine, a six-membered aromatic ring containing one nitrogen atom. This compound is often used as a building block in organic synthesis due to its reactivity and the presence of bromine atoms, which can be easily substituted or modified.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-5-(bromomethyl)pyridine hydrobromide typically involves the bromination of 3,5-dimethylpyridine. One common method includes the use of N-bromosuccinimide (NBS) in carbon tetrachloride (CCl₄) as the brominating agent. The reaction proceeds as follows:

Industrial Production Methods

For large-scale industrial production, the method involving 5-methylnicotinic acid as the starting material is preferred due to its simplicity, efficiency, and environmental friendliness. The process involves the following steps:

  • Esterification

      Reagents: 5-methylnicotinic acid, methanol, thionyl chloride

      Yield: 95.5%

  • Reduction

      Reagents: Sodium borohydride in methanol

      Conditions: Mild conditions

      Yield: High yield

  • Bromination

      Yield: Approximately 50%, increased to 68% with AIBN

  • Formation of the Hydrobromide Salt

      Reagents: Hydrogen bromide (HBr) in xylene

      Yield: 79.5%.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-5-(bromomethyl)pyridine hydrobromide: undergoes several types of chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with various nucleophiles, such as amines, thiols, or alkoxides.

    Oxidation Reactions: The methyl group can be oxidized to form aldehydes or carboxylic acids.

    Reduction Reactions: The compound can be reduced to form the corresponding amine or alcohol derivatives.

Common Reagents and Conditions

  • Substitution

      Reagents: Nucleophiles (e.g., amines, thiols, alkoxides)

      Conditions: Room temperature or slightly elevated temperatures

  • Oxidation

      Reagents: Oxidizing agents (e.g., potassium permanganate, chromium trioxide)

      Conditions: Acidic or basic conditions

  • Reduction

      Reagents: Reducing agents (e.g., lithium aluminum hydride, sodium borohydride)

Major Products

    Substitution: Formation of substituted pyridine derivatives

    Oxidation: Formation of aldehydes or carboxylic acids

    Reduction: Formation of amines or alcohols

Scientific Research Applications

3-Bromo-5-(bromomethyl)pyridine hydrobromide: has several applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.

    Biology: Employed in the development of bioactive molecules and pharmaceuticals.

    Medicine: Utilized in the synthesis of drug intermediates and active pharmaceutical ingredients.

    Industry: Applied in the production of agrochemicals, dyes, and polymers.

Mechanism of Action

The mechanism of action of 3-Bromo-5-(bromomethyl)pyridine hydrobromide involves its reactivity as a halogenated heterocyclic compound. The bromine atoms in the molecule are highly reactive and can undergo substitution reactions with various nucleophiles. This reactivity makes it a valuable intermediate in the synthesis of complex organic molecules.

Molecular Targets and Pathways

The compound can interact with various molecular targets, including enzymes and receptors, depending on the nature of the substituents introduced during its chemical reactions. The pathways involved are typically related to the formation of covalent bonds with nucleophilic sites on the target molecules.

Comparison with Similar Compounds

3-Bromo-5-(bromomethyl)pyridine hydrobromide: can be compared with other similar compounds, such as:

    3-(Bromomethyl)-5-methylpyridine hydrobromide: Similar structure but with a methyl group instead of a bromine atom at the 5-position.

    4-(Bromomethyl)pyridine hydrobromide: Bromine atom at the 4-position instead of the 3-position.

    2-(Bromomethyl)pyridine hydrobromide: Bromine atom at the 2-position instead of the 3-position.

Uniqueness

The uniqueness of This compound lies in its specific substitution pattern, which provides distinct reactivity and selectivity in chemical reactions. This makes it a valuable intermediate in the synthesis of specialized organic compounds.

Properties

IUPAC Name

3-bromo-5-(bromomethyl)pyridine;hydrobromide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5Br2N.BrH/c7-2-5-1-6(8)4-9-3-5;/h1,3-4H,2H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPOFPXZAYNLKPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC=C1Br)CBr.Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6Br3N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.83 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

173999-33-2
Record name 3-bromo-5-(bromomethyl)pyridine hydrobromide
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